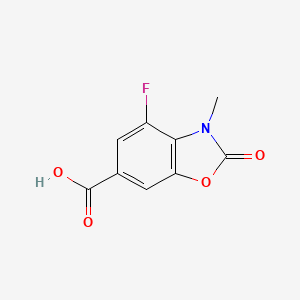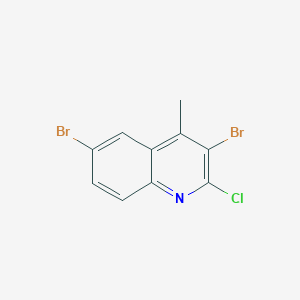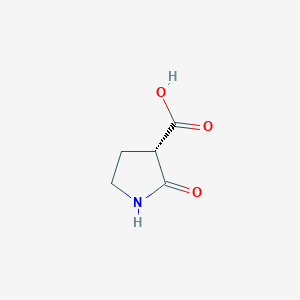
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method includes the use of 2-aminophenol and 4-fluoro-3-methylbenzoic acid under reflux conditions in the presence of a dehydrating agent . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts can be employed to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, benzoxazole, shares a similar structure but lacks the fluorine and carboxylic acid groups.
4-Fluoro-3-methylbenzoic acid: This compound is structurally similar but lacks the benzoxazole ring.
2-Aminophenol: A precursor in the synthesis of benzoxazoles, it shares the aminophenol moiety.
Uniqueness: 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6FNO4 |
|---|---|
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-7-5(10)2-4(8(12)13)3-6(7)15-9(11)14/h2-3H,1H3,(H,12,13) |
Clé InChI |
NBLZPLRYQSPSGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2F)C(=O)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)


![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)



![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)

![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)


![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)

